Amlodipine Besylate is the besylate salt of amlodipine, a synthetic dihydropyridine with antihypertensive and antianginal effects. Amlodipine inhibits the influx of extracellular calcium ions into myocardial and peripheral vascular smooth muscle cells, thereby preventing vascular and myocardial contraction. This results in a dilatation of the main coronary and systemic arteries, decreased myocardial contractility, increased blood flow and oxygen delivery to the myocardial tissue, and decreased total peripheral resistance. This agent may also modulate multi-drug resistance (MDR) activity through inhibition of the p-glycoprotein efflux pump.
A long-acting dihydropyridine calcium channel blocker. It is effective in the treatment of ANGINA PECTORIS and HYPERTENSION.
See also: Amlodipine (has active moiety); Amlodipine besylate; benazepril hydrochloride (component of); Amlodipine besylate; telmisartan (component of) ... View More ...
Amlodipine besylate
CAS No.: 111470-99-6
Cat. No.: VC21348377
Molecular Formula: C26H31ClN2O8S
Molecular Weight: 567.1 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 111470-99-6 |
---|---|
Molecular Formula | C26H31ClN2O8S |
Molecular Weight | 567.1 g/mol |
IUPAC Name | benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
Standard InChI | InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9) |
Standard InChI Key | ZPBWCRDSRKPIDG-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES | CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O |
Appearance | Solid powder |
Chemical Properties and Structure
Chemical Identification
Amlodipine besylate is chemically described as 3-Ethyl-5-methyl (±)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate, monobenzenesulphonate . This compound represents the besylate salt form of amlodipine, which is the pharmaceutically active component. The empirical formula of amlodipine besylate is C20H25ClN2O5- C6H6O3S, reflecting the base amlodipine molecule combined with benzenesulphonic acid . The molecular weight of this compound is 567.1 g/mol, which influences its pharmacokinetic properties and dosing considerations .
Molecular Structure
The molecular structure of amlodipine besylate consists of a dihydropyridine core with multiple functional groups attached, including a chlorophenyl group that contributes to its receptor-binding properties. The R-isomer of amlodipine besylate has been identified with the specific chemical identification number CID 10231529 . The structural configuration of amlodipine besylate plays a crucial role in its ability to interact with calcium channels, with the (–) isomer reported to be more pharmacologically active than the (+) isomer .
Physical Properties
Amlodipine besylate appears as a white crystalline powder with specific solubility characteristics that influence its pharmaceutical formulation and bioavailability . It is slightly soluble in water and sparingly soluble in ethanol, properties that necessitate specific formulation techniques to ensure adequate dissolution and absorption after oral administration . The compound's physical properties contribute to its stability profile and shelf-life in pharmaceutical preparations.
Table 1: Physical and Chemical Properties of Amlodipine Besylate
Property | Characteristic |
---|---|
Appearance | White crystalline powder |
Molecular Formula | C20H25ClN2O5- C6H6O3S |
Molecular Weight | 567.1 g/mol |
Solubility in Water | Slightly soluble |
Solubility in Ethanol | Sparingly soluble |
Salt Form | Besylate (benzenesulphonate) |
Pharmacological Properties
Mechanism of Action
Amlodipine besylate functions as a dihydropyridine calcium channel antagonist that inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells . This mechanism results in vasodilation and reduced peripheral vascular resistance, thereby lowering blood pressure. Specifically, amlodipine targets L-type calcium channels in muscle cells and N-type calcium channels in the central nervous system, which are involved in nociceptive signaling and pain perception .
The compound displays angioselectivity, exerting a greater effect on vascular smooth muscle cells than cardiac muscle cells, which contributes to its favorable hemodynamic profile with minimal negative inotropic effects at therapeutic doses . Additionally, amlodipine has been found to act as an antagonist of the mineralocorticoid receptor, providing additional mechanisms beyond calcium channel blockade that may contribute to its therapeutic effects .
Parameter | Value |
---|---|
Bioavailability | 64-90% |
Peak Plasma Concentration Time | 6-12 hours |
Plasma Protein Binding | 93-97.5% |
Half-life | 30-50 hours |
Metabolism | Hepatic (CYP3A4) |
Excretion | 60% in urine, 20-25% in feces |
Pharmacodynamics
The pharmacodynamic effects of amlodipine besylate are primarily related to its action on calcium channels and subsequent vascular effects. It significantly reduces total vascular resistance without decreasing cardiac output or contractility at therapeutic doses . Following one month of treatment, cardiac output may be significantly enhanced compared to baseline .
In patients with stable angina, amlodipine reduces total peripheral resistance (afterload) against which the heart works and decreases the rate-pressure product, thereby lowering myocardial oxygen demand at any given exercise level . For variant (Prinzmetal's) angina, amlodipine blocks coronary artery spasm and restores blood flow, exhibiting effectiveness against calcium, potassium, epinephrine, serotonin, and thromboxane A2 analog-induced vasospasm in both experimental models and human coronary vessels .
Clinical Applications
Therapeutic Uses
Amlodipine besylate is primarily indicated for the treatment of hypertension, either as monotherapy or in combination with other antihypertensive agents . It is also approved for the management of chronic stable angina and vasospastic (Prinzmetal's) angina . Clinical evidence supports its use in patients with documented coronary artery disease for reducing the risk of hospitalization due to angina and decreasing the need for revascularization procedures .
The compound has been safely used in patients with chronic obstructive pulmonary disease, well-compensated congestive heart failure, and coronary artery disease . Its once-daily dosing regimen and favorable side effect profile contribute to its widespread clinical utilization across various cardiovascular conditions.
Dosage Forms and Administration
Amlodipine besylate is formulated as white tablets equivalent to 2.5 mg, 5 mg, and 10 mg of amlodipine for oral administration . Each tablet contains several inactive ingredients that facilitate manufacturing, stability, and bioavailability, including microcrystalline cellulose, dibasic calcium phosphate anhydrous, sodium starch glycolate, and magnesium stearate .
Table 3: Amlodipine Besylate Formulations
Strength | Form | Inactive Ingredients |
---|---|---|
2.5 mg | White tablet | Microcrystalline cellulose, dibasic calcium phosphate anhydrous, sodium starch glycolate, magnesium stearate |
5 mg | White tablet | Microcrystalline cellulose, dibasic calcium phosphate anhydrous, sodium starch glycolate, magnesium stearate |
10 mg | White tablet | Microcrystalline cellulose, dibasic calcium phosphate anhydrous, sodium starch glycolate, magnesium stearate |
The typical starting dose for hypertension and angina is 5 mg once daily, with adjustment based on individual patient response and tolerance. The maximum recommended dose is 10 mg daily . In the United Kingdom, tablets containing different salts of amlodipine (such as besylate, mesylate, or maleate) are considered interchangeable as their strength is expressed in terms of the amlodipine base .
Clinical Efficacy Data
Clinical trials have demonstrated the significant antihypertensive efficacy of amlodipine besylate across multiple randomized, double-blind, placebo-controlled studies . Once-daily administration produces statistically significant placebo-corrected reductions in both supine and standing blood pressures measured 24 hours post-dose, averaging approximately 12/6 mmHg in the standing position and 13/7 mmHg in the supine position in patients with mild to moderate hypertension .
Table 4: Clinical Efficacy of Amlodipine Besylate in Hypertension
Parameter | Effect |
---|---|
Reduction in Standing Blood Pressure | ~12/6 mmHg |
Reduction in Supine Blood Pressure | ~13/7 mmHg |
Dosage | 5-10 mg once daily |
In patients with angina, amlodipine besylate increases symptom-limited exercise time by an average of 12.8% (63 seconds) at the 10 mg dose and 7.9% (38 seconds) at the 5 mg dose . The 10 mg dose has also been shown to increase time to 1 mm ST segment deviation in several studies and decrease angina attack rate . Long-term studies have confirmed sustained efficacy in angina patients without clinically significant reductions in blood pressure or changes in heart rate .
Research Findings
Studies in Hypertension
The antihypertensive efficacy of amlodipine besylate has been established through 15 double-blind, placebo-controlled, randomized studies involving 800 patients on amlodipine besylate and 538 on placebo . These studies consistently demonstrated statistically significant blood pressure reductions maintained over 24 hours, supporting the once-daily dosing regimen . The compound's efficacy in hypertension is attributed to its vasodilatory effects and subsequent reduction in peripheral vascular resistance.
Studies in Angina
In patients with vasospastic (Prinzmetal's) angina, a 4-week double-blind, placebo-controlled clinical trial in 50 patients showed that amlodipine besylate therapy decreased anginal attacks by approximately 4 per week compared with a placebo decrease of approximately 1 per week (p<0.01) . Only two of 23 amlodipine besylate patients discontinued from the study due to lack of clinical improvement, compared to 7 of 27 placebo patients .
For chronic stable angina, multiple studies have demonstrated improvements in exercise tolerance, decreased frequency of angina attacks, and reduced nitroglycerin consumption . The beneficial effects in angina are achieved through both the reduction of myocardial oxygen demand and the prevention of coronary vasospasm.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume